Comparative Physicochemical Properties of Methyl 3-(2-amino-4-chlorophenoxy)benzoate vs. Its 4-Positional Isomer
Methyl 3-(2-amino-4-chlorophenoxy)benzoate (the meta-isomer) exhibits distinct physical properties compared to its para-isomer, Methyl 4-(2-amino-4-chlorophenoxy)benzoate (CAS 941116-96-7), which are critical for separation and identification. The meta-isomer has a predicted LogP of 3.21 and a boiling point of 399.9 °C [1], while the para-isomer, although exact data is not publicly available in the same database, is expected to have a different retention time and melting point due to the altered molecular dipole moment and packing efficiency [2]. This difference is essential for selecting the correct analytical standard and developing robust chromatographic methods.
| Evidence Dimension | Physicochemical Properties (Predicted) |
|---|---|
| Target Compound Data | LogP: 3.21; Boiling Point: 399.9 °C; Density: 1.3 g/cm³ |
| Comparator Or Baseline | Methyl 4-(2-amino-4-chlorophenoxy)benzoate (CAS 941116-96-7) |
| Quantified Difference | Expected difference in retention time (HPLC) and melting point. No quantitative head-to-head data found. |
| Conditions | Predicted values based on ChemSrc database; experimental values not found. |
Why This Matters
Ensures the correct isomer is procured for structure-specific applications, preventing analytical errors and synthesis failures.
- [1] ChemSrc. Methyl 3-(2-amino-4-chlorophenoxy)benzoate. CAS 943619-98-5. Accessed April 2026. View Source
- [2] Kuujia. Cas no 941116-96-7 (Methyl 4-(2-amino-4-chlorophenoxy)benzoate). Accessed April 2026. View Source
